6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine
Overview
Description
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 3rd position, and a trifluoromethyl group at the 2nd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine typically involves the substitution of a chlorine atom with a hydroxyl group. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes a nucleophilic substitution reaction with a hydroxide ion under high temperature and strong basic conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. For example, the reaction may be carried out in a solvent such as dimethylformamide (DMF) with the addition of a base like sodium hydroxide to facilitate the substitution reaction .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or the trifluoromethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 6-chloro-3-oxo-2-(trifluoromethyl)pyridine.
Reduction: Formation of 3-hydroxy-2-(trifluoromethyl)pyridine.
Substitution: Formation of 6-amino-3-hydroxy-2-(trifluoromethyl)pyridine or 6-thio-3-hydroxy-2-(trifluoromethyl)pyridine.
Scientific Research Applications
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-(trifluoromethyl)pyridine
- 6-Chloro-2-hydroxy-2-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
Uniqueness
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical properties. The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for the synthesis of complex molecules in pharmaceuticals and agrochemicals .
Biological Activity
6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is a pyridine derivative characterized by a chlorine atom at the 6th position, a hydroxyl group at the 3rd position, and a trifluoromethyl group at the 2nd position. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The presence of the trifluoromethyl group enhances its lipophilicity, which improves its permeability through biological membranes, facilitating its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group not only increases lipophilicity but also influences the compound's binding affinity to proteins and enzymes. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the complex and modulating enzymatic activities.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties. For instance, compounds similar to this pyridine derivative have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. It may induce apoptosis in cancer cells by modulating key signaling pathways and inhibiting specific proteins involved in cell survival .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which is crucial for developing therapeutic agents targeting specific diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics like ciprofloxacin .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 3.12 | Staphylococcus aureus |
Ciprofloxacin | 2 | Staphylococcus aureus |
Triclosan | 10 | Escherichia coli |
Case Study 2: Anticancer Activity
Another research study focused on the anticancer potential of various trifluoromethylated compounds, including our target compound. The findings revealed that treatment with this compound led to a significant reduction in tumor growth in xenograft models, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-2-1-3(12)5(11-4)6(8,9)10/h1-2,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHTYBBJIFJXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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